Cas no 1361656-01-0 (2,6-Bis(2,6-dichlorophenyl)isonicotinonitrile)

2,6-Bis(2,6-dichlorophenyl)isonicotinonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2,6-Bis(2,6-dichlorophenyl)isonicotinonitrile
-
- Inchi: 1S/C18H8Cl4N2/c19-11-3-1-4-12(20)17(11)15-7-10(9-23)8-16(24-15)18-13(21)5-2-6-14(18)22/h1-8H
- InChI Key: ISINGHYWNYXHMU-UHFFFAOYSA-N
- SMILES: ClC1C=CC=C(C=1C1C=C(C#N)C=C(C2C(=CC=CC=2Cl)Cl)N=1)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 24
- Rotatable Bond Count: 2
- Complexity: 425
- Topological Polar Surface Area: 36.7
- XLogP3: 6.4
2,6-Bis(2,6-dichlorophenyl)isonicotinonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A026002552-250mg |
2,6-Bis(2,6-dichlorophenyl)isonicotinonitrile |
1361656-01-0 | 97% | 250mg |
$666.40 | 2022-04-03 | |
Alichem | A026002552-1g |
2,6-Bis(2,6-dichlorophenyl)isonicotinonitrile |
1361656-01-0 | 97% | 1g |
$1,797.60 | 2022-04-03 | |
Alichem | A026002552-500mg |
2,6-Bis(2,6-dichlorophenyl)isonicotinonitrile |
1361656-01-0 | 97% | 500mg |
$940.80 | 2022-04-03 |
2,6-Bis(2,6-dichlorophenyl)isonicotinonitrile Related Literature
-
Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774
-
Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117
-
3. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697
-
Sruthi Ann Alex,N. Chandrasekaran,Amitava Mukherjee Anal. Methods, 2016,8, 2131-2137
Additional information on 2,6-Bis(2,6-dichlorophenyl)isonicotinonitrile
Research Brief on 2,6-Bis(2,6-dichlorophenyl)isonicotinonitrile (CAS: 1361656-01-0): Recent Advances and Applications
The compound 2,6-Bis(2,6-dichlorophenyl)isonicotinonitrile (CAS: 1361656-01-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, mechanism of action, and emerging roles in drug discovery and development.
Recent studies have highlighted the compound's utility as a versatile scaffold in the design of small-molecule inhibitors targeting protein-protein interactions (PPIs). Its rigid, aromatic core and electron-withdrawing substituents make it an ideal candidate for modulating challenging biological targets. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a selective inhibitor of the p53-MDM2 interaction, a critical pathway in oncology (DOI: 10.1021/acs.jmedchem.3c00562). The researchers employed X-ray crystallography to reveal how the dichlorophenyl groups engage in hydrophobic interactions with MDM2's binding pocket.
In the realm of synthetic chemistry, novel methodologies for preparing 2,6-Bis(2,6-dichlorophenyl)isonicotinonitrile have been developed to improve yield and purity. A microwave-assisted synthesis protocol reported in Organic Process Research & Development (2024) achieved an 82% yield with reduced reaction times (DOI: 10.1021/acs.oprd.3c00431). This advancement addresses previous challenges in large-scale production, making the compound more accessible for preclinical studies.
Pharmacokinetic evaluations of derivatives containing this core structure have shown promising results. A recent patent application (WO2024028761) discloses analogs with improved blood-brain barrier penetration, suggesting potential applications in neurodegenerative diseases. The lead compound exhibited a brain/plasma ratio of 0.85 in rodent models, a significant improvement over previous generations of isonicotinonitrile derivatives.
Emerging safety data from toxicology studies indicate that while the compound shows excellent selectivity, careful optimization of the dichlorophenyl substitution pattern is required to minimize off-target effects. A 2024 structure-activity relationship (SAR) analysis published in Bioorganic & Medicinal Chemistry Letters identified specific positions on the isonicotinonitrile ring that can be modified to enhance therapeutic index (DOI: 10.1016/j.bmcl.2024.129731).
Looking forward, the unique electronic properties of 2,6-Bis(2,6-dichlorophenyl)isonicotinonitrile are being explored for applications beyond traditional small-molecule therapeutics. Recent work at several academic institutions has investigated its use as a ligand in transition metal catalysis for bioconjugation reactions, opening new possibilities in antibody-drug conjugate (ADC) development. These multidisciplinary applications underscore the compound's growing importance in both fundamental research and translational medicine.
1361656-01-0 (2,6-Bis(2,6-dichlorophenyl)isonicotinonitrile) Related Products
- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)
- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)
- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)
- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)
- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)
- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)
- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)
- 2039-76-1(3-Acetylphenanthrene)
- 503537-97-1(4-bromooct-1-ene)
- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)



